molecular formula C18H15FN6O B15105562 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B15105562
M. Wt: 350.3 g/mol
InChI Key: HPXKVLPDMGKMAW-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a tetraazole ring, making it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves the reaction between tryptamine and a benzoyl chloride derivative under specific conditions. One common method includes the use of N,N’-Dicyclohexylcarbodiimide as a coupling agent . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using chromatographic techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme Notum, which plays a role in the Wnt signaling pathway . By inhibiting Notum, the compound can upregulate Wnt signaling, which is beneficial in conditions such as Alzheimer’s disease .

Comparison with Similar Compounds

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of the indole and tetraazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15FN6O

Molecular Weight

350.3 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H15FN6O/c19-13-5-6-16-15(9-13)12(10-21-16)7-8-20-18(26)14-3-1-2-4-17(14)25-11-22-23-24-25/h1-6,9-11,21H,7-8H2,(H,20,26)

InChI Key

HPXKVLPDMGKMAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4

Origin of Product

United States

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